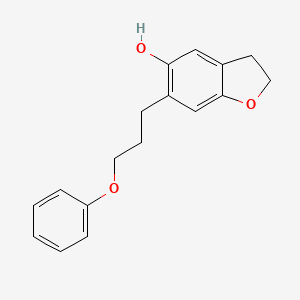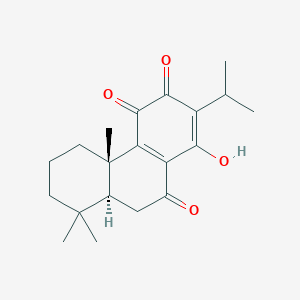
7-Ketoroyleanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ketoroyleanone is a naturally occurring diterpenoid compound isolated from the roots of Inula royleana DC (Compositae). It is a tricyclic diterpenoid with the chemical structure 12-hydroxy-abieta-8,12-dien-7,11,14-trione . This compound belongs to the abietane-type diterpenoids, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Ketoroyleanone can be synthesized from 7-hydroxyroyleanone through a series of chemical reactions. One method involves the use of 8,9-epoxy-7-oxoroyleanone methyl ether as an intermediate . The synthetic route typically includes oxidation and rearrangement reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it can be inferred that large-scale synthesis would involve optimizing the laboratory-scale synthetic routes for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ketoroyleanone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .
Applications De Recherche Scientifique
7-Ketoroyleanone has been extensively studied for its biological activities and potential therapeutic applications. Some of its notable applications include:
Chemistry: Used as a precursor for the synthesis of other bioactive diterpenoids.
Biology: Studied for its role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Ketoroyleanone involves its interaction with molecular targets such as human topoisomerase I. It acts as an inhibitor of this enzyme, which is crucial for DNA replication and transcription. By inhibiting topoisomerase I, this compound can induce apoptosis in cancer cells and exhibit anti-cancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Inuroyleanol: Another diterpenoid isolated from Inula royleana with a similar tricyclic structure.
Sugiol: A diterpenoid with inhibitory activity against human topoisomerase I.
Uniqueness
7-Ketoroyleanone is unique due to its specific chemical structure and potent biological activities. Its ability to inhibit topoisomerase I with greater efficacy than some known inhibitors like camptothecin highlights its potential as a therapeutic agent .
Conclusion
This compound is a promising compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C20H26O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-phenanthrene-3,4,10-trione |
InChI |
InChI=1S/C20H26O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10,12,22H,6-9H2,1-5H3/t12-,20-/m0/s1 |
Clé InChI |
OBRCAYZWOHZGIC-YUNKPMOVSA-N |
SMILES isomérique |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C)O |
SMILES canonique |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2=O)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
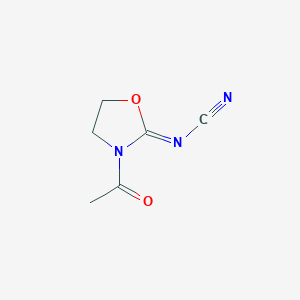

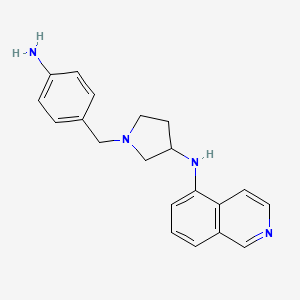



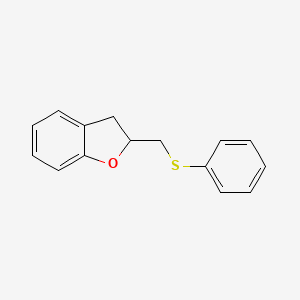
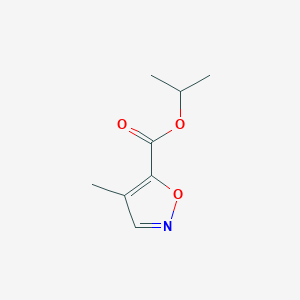
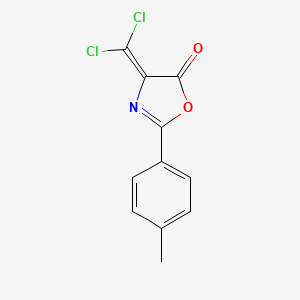

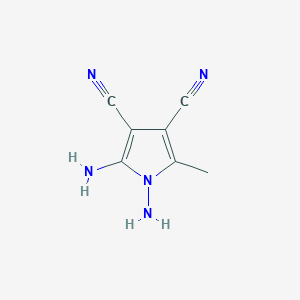
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
